N-phenyl-3-(1,2,4-triazol-1-yl)butanamide
Description
N-phenyl-3-(1,2,4-triazol-1-yl)butanamide is a compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing a five-membered ring with three nitrogen atoms These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
N-phenyl-3-(1,2,4-triazol-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-10(16-9-13-8-14-16)7-12(17)15-11-5-3-2-4-6-11/h2-6,8-10H,7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZQTRNBOVJWOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC=C1)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-(1,2,4-triazol-1-yl)butanamide typically involves the reaction of a phenyl-substituted amine with a triazole derivative. One common method is the one-pot synthesis, which involves the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of N-phenyl-3-(1,2,4-triazol-1-yl)butanamide may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3-(1,2,4-triazol-1-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenyl-3-(1,2,4-triazol-1-yl)butanoic acid, while reduction may produce N-phenyl-3-(1,2,4-triazol-1-yl)butanol.
Scientific Research Applications
N-phenyl-3-(1,2,4-triazol-1-yl)butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-phenyl-3-(1,2,4-triazol-1-yl)butanamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding is facilitated by hydrogen bonding, electrostatic interactions, and van der Waals forces . The compound’s effects are mediated through pathways involving enzyme inhibition and modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
- 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione
Uniqueness
N-phenyl-3-(1,2,4-triazol-1-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl and triazole moieties contribute to its high binding affinity and selectivity towards certain biological targets, making it a valuable compound in drug discovery and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
